3-methyl-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-methyl-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-10-3-5-12(6-4-10)9-15-14(16)13-11(2)7-8-17-13/h3-8H,9H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEADITVSXYFDJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194487 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide can be achieved through several methods. One common approach involves the reaction of 3-methylthiophene-2-carboxylic acid with 4-methylbenzylamine under appropriate reaction conditions. The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that thiophene derivatives, including 3-methyl-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide, exhibit promising anticancer activities. For instance, related compounds have shown potent activity against various cancer cell lines. A study on a thiophene-3-carboxamide analog demonstrated significant growth inhibition across a panel of 39 human cancer cell lines, suggesting that structural modifications can enhance efficacy against tumors .
Antibacterial Activity
Thiophene carboxamides have been identified as potential antibacterial agents. Nitrothiophene carboxamide derivatives were engineered to overcome bacterial efflux mechanisms, demonstrating potent activity against E. coli and other pathogens . The mechanism involves activation by specific nitroreductases within bacterial cells, highlighting the potential for developing new antibiotics from this class of compounds.
Organic Synthesis
Synthetic Intermediates
this compound can serve as a synthetic intermediate in the preparation of various heterocyclic compounds. Thioamides are recognized for their versatility in organic synthesis, allowing for the formation of complex molecular architectures . The ability to modify the thiophene ring opens avenues for creating novel compounds with tailored properties.
Material Science
Organic Electronics
Thiophene derivatives are increasingly explored for applications in organic electronics due to their favorable electronic properties. The structural characteristics of this compound suggest potential utility in organic semiconductors and photovoltaic devices . The ability to tune electronic properties through chemical modifications makes these compounds attractive for developing advanced materials.
Data Table: Summary of Applications
Case Studies
-
Antitumor Mechanism Investigation
A study on JCI-20679, a thiophene-3-carboxamide analog, revealed its potent antitumor activity with minimal side effects in mouse models. The research focused on elucidating its mechanism of action, which could inform the development of new therapeutic agents . -
Efflux Mechanism Overcoming
Research highlighted the design of nitrothiophene carboxamides that effectively bypass bacterial efflux pumps, showcasing their potential as novel antibiotics. This work emphasizes the importance of structural optimization in enhancing antibacterial efficacy .
Mechanism of Action
The mechanism of action of 3-methyl-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following comparison focuses on substituent effects, physical properties, synthesis methods, and bioactivities, drawing from structurally related thiophene carboxamides in the literature.
Substituent Effects and Structural Features
Key Compounds for Comparison :
Compound 11 (): 5-Cyano-N-(4-methoxyphenyl)-4-[2-(2-chlorophenyl)aminoacetamido]thiophene-3-carboxamide.
Compound 12 (): 5-Cyano-N-(4-methoxyphenyl)-4-[2-(2-nitrophenyl)aminoacetamido]thiophene-3-carboxamide.
Compound 15 (): 4-Acetamido-5-hydrazinocarbonyl-N-(4-methoxyphenyl)thiophene-3-carboxamide.
N-(2-Nitrophenyl)thiophene-2-carboxamide ().
Substituent Comparison :
| Compound | Thiophene Substituents | Amide Substituent | Key Functional Groups |
|---|---|---|---|
| Target Compound | 3-Methyl | N-(4-Methylbenzyl) | Methyl (electron-donating) |
| Compound 11 | 5-Cyano, 4-aminoacetamido | N-(4-Methoxyphenyl) | Chlorophenyl, methoxy |
| Compound 12 | 5-Cyano, 4-aminoacetamido | N-(4-Methoxyphenyl) | Nitrophenyl, methoxy |
| Compound 15 | 4-Acetamido, 5-hydrazinocarbonyl | N-(4-Methoxyphenyl) | Hydrazine, acetamido |
| N-(2-Nitrophenyl) analog | None | N-(2-Nitrophenyl) | Nitro (electron-withdrawing) |
- Steric Effects : The 4-methylbenzyl group introduces steric bulk compared to smaller substituents like methoxy or nitro, possibly affecting molecular packing and intermolecular interactions .
Structural Parameters :
- Dihedral Angles : In N-(2-nitrophenyl)thiophene-2-carboxamide, the benzene-thiophene dihedral angles are 8.50–13.53°, influenced by nitro group interactions . The target compound’s methyl groups may reduce ring coplanarity, increasing dihedral angles and altering crystal packing.
Melting Points and Yields :
| Compound | Melting Point (°C) | Yield (%) | Synthesis Method |
|---|---|---|---|
| Target Compound | Not reported | Not reported | Likely via amide coupling |
| Compound 11 | 156–158 | 66 | Microwave-assisted synthesis |
| Compound 12 | 167–168 | 59 | Microwave-assisted synthesis |
| Compound 15 | >300 | 84 | Reflux in n-butanol with hydrazine |
| N-(2-Nitrophenyl) analog | 397 | Not reported | Acetonitrile reflux |
- Trends: Higher melting points correlate with polar substituents (e.g., Compound 15’s hydrazinocarbonyl group) and strong hydrogen-bonding networks. The target compound’s methyl groups may lower melting points due to reduced polarity .
Q & A
Basic: What are the optimal synthetic routes for 3-methyl-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
Thiophene Ring Formation : Cyclization of dicarbonyl compounds with elemental sulfur under reflux (140–160°C) in aprotic solvents like dimethylformamide (DMF) .
Sulfamoyl Group Introduction : Sulfonation using 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to avoid side reactions .
Amidation : Coupling the thiophene-2-carboxylic acid derivative with 4-methylbenzylamine using carbodiimide reagents (e.g., EDCI) and catalytic DMAP in dichloromethane (DCM) .
Key Considerations :
- Purity is monitored via thin-layer chromatography (TLC).
- Final product characterization requires NMR (¹H/¹³C), IR, and mass spectrometry to confirm structural integrity .
Basic: How is the compound characterized to confirm its structural identity?
Methodological Answer:
- ¹H NMR : Peaks for methyl groups (δ 2.3–2.5 ppm), thiophene protons (δ 6.8–7.2 ppm), and amide NH (δ 8.1–8.3 ppm) .
- IR Spectroscopy : Stretching vibrations for C=O (1680–1700 cm⁻¹) and S=O (1150–1200 cm⁻¹) confirm the carboxamide and sulfonamide groups .
- Mass Spectrometry : Molecular ion peak ([M+H]⁺) at m/z 344.1 (calculated for C₁₅H₁₇NO₂S) .
Validation : Compare data with PubChem entries (e.g., InChIKey: KYKWKRGJJHBQMB-UHFFFAOYSA-N) .
Advanced: How can researchers address contradictions in reported biological activities of thiophene-2-carboxamide derivatives?
Methodological Answer:
Structural-Activity Relationship (SAR) Analysis :
- Compare substituent effects (e.g., 4-methylphenyl vs. fluorophenyl) on enzyme inhibition using molecular docking (e.g., AutoDock Vina) .
- Validate with isothermal titration calorimetry (ITC) to measure binding affinities .
Assay Standardization :
- Replicate studies under controlled conditions (pH, temperature) to isolate variables causing discrepancies .
Meta-Analysis :
- Cross-reference data from high-throughput screens (e.g., PubChem BioAssay) to identify outliers or batch-specific anomalies .
Advanced: What experimental strategies are used to elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
Target Identification :
- Chemical Proteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS to identify interacting proteins .
- CRISPR-Cas9 Knockout Screens : Validate candidate targets (e.g., β-catenin) in cellular models .
Pathway Analysis :
- Transcriptomic profiling (RNA-seq) post-treatment to map affected pathways (e.g., Wnt/β-catenin) .
In Vivo Validation :
- Administer the compound in transgenic zebrafish models to assess bioavailability and toxicity .
Basic: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products (e.g., sulfone derivatives) .
- Photostability : Expose to UV light (320–400 nm) for 48 hours; assess changes in UV-Vis spectra (λmax ~270 nm for thiophene) .
- Recommended Storage : –20°C in amber vials under argon to prevent oxidation and hydrolysis .
Advanced: How can computational methods optimize the compound’s pharmacokinetic properties?
Methodological Answer:
ADMET Prediction :
- Use SwissADME to predict logP (2.8), solubility (LogS = –4.1), and blood-brain barrier permeability .
Metabolite Prediction :
- Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with Schrödinger’s MetaSite .
Synthetic Modification :
- Introduce polar groups (e.g., hydroxyl) to improve solubility while maintaining activity via free-energy perturbation (FEP) calculations .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution assay (MIC determination) against S. aureus and E. coli .
- Anticancer Screening : MTT assay on HeLa and MCF-7 cell lines; IC₅₀ calculation after 48-hour exposure .
- Enzyme Inhibition : Fluorescence-based assays for COX-2 or HDACs using recombinant proteins .
Advanced: How can crystallographic data resolve ambiguities in the compound’s 3D conformation?
Methodological Answer:
X-ray Crystallography :
- Grow single crystals via slow evaporation in acetonitrile/ethyl acetate (1:1) .
- Refine structures using SHELXL; analyze dihedral angles (e.g., thiophene vs. benzyl group: 8.5–13.5°) to confirm spatial arrangement .
Comparisons :
- Overlay with homologous structures (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) to identify torsional variances impacting bioactivity .
Basic: What solvents and reaction conditions minimize side-product formation during synthesis?
Methodological Answer:
- Solvent Choice : Use DCM or THF for sulfonylation to avoid esterification side reactions .
- Temperature Control : Maintain ≤5°C during amidation to prevent racemization .
- Catalysts : DMAP (4-dimethylaminopyridine) enhances coupling efficiency in carbodiimide-mediated reactions .
Advanced: What strategies validate the compound’s specificity toward a target enzyme versus off-target effects?
Methodological Answer:
Selectivity Screening :
- Profile against a kinase/GPCR panel (e.g., Eurofins DiscoverX) to identify off-target binding .
Cellular Thermal Shift Assay (CETSA) :
- Monitor target engagement in live cells by quantifying protein stability shifts post-treatment .
RNA Interference :
- Knock down the putative target and assess if the compound’s effect is abolished .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
